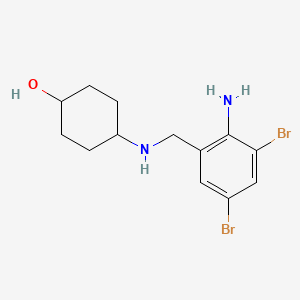
Ambroxol
Vue d'ensemble
Description
Ambroxol is a mucolytic agent widely used in the treatment of respiratory diseases associated with excessive or viscous mucus. It is the active metabolite of bromhexine and has been in medical use since 1979 . This compound is known for its ability to break down phlegm, making it easier to clear from the respiratory tract, thus facilitating better breathing for patients .
Analyse Biochimique
Biochemical Properties
Ambroxol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the formation of one of its metabolites, 3,5-dibromo-2-aminobenzoic acid (DBABA), requires NADPH and the involvement of CYP3A4 .
Cellular Effects
This compound influences cell function by promoting the secretion of surfactant and airway fluid, enhancing ciliary movement, and normalizing airway mucosa . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It stimulates the synthesis and release of surfactant by type II pneumocytes . It also inhibits the NO-dependent activation of soluble guanylate cyclase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is well absorbed and excreted in the urine about 50% as glucuronides of the unchanged drug .
Metabolic Pathways
This compound is involved in several metabolic pathways. The formation of its metabolite DBABA requires NADPH and the involvement of CYP3A4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ambroxol typically involves the reaction of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. The reaction is carried out in acetone under reflux conditions (60-65°C) for six hours. After cooling, sodium borohydride is added to reduce the intermediate, followed by acidification with hydrochloric acid to obtain this compound hydrochloride .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by dissolving the active ingredient in purified water along with sucrose and preservatives to prepare a simple syrup. This solution is then mixed with other excipients to form the final product, which can be in the form of syrups, tablets, or inhalation solutions .
Analyse Des Réactions Chimiques
Types of Reactions: Ambroxol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form 3,5-dibromo-2-aminobenzoic acid.
Reduction: Sodium borohydride is commonly used to reduce intermediates during its synthesis.
Substitution: this compound can undergo substitution reactions where the amino group can be modified.
Major Products:
Oxidation: 3,5-dibromo-2-aminobenzoic acid.
Reduction: this compound hydrochloride.
Substitution: Various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Ambroxol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying mucolytic agents and their interactions.
Biology: Investigated for its effects on cellular processes such as autophagy and lysosomal biogenesis.
Medicine: Widely used in the treatment of respiratory diseases like chronic obstructive pulmonary disease (COPD) and bronchitis.
Mécanisme D'action
Ambroxol acts primarily by breaking down the acid mucopolysaccharide fibers in mucus, making it less viscous and easier to expel. It stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial walls and enhances mucociliary clearance . Additionally, this compound has anti-inflammatory and antioxidant properties, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Bromhexine: The parent compound of ambroxol, also used as a mucolytic agent.
Guaifenesin: Another expectorant used to treat respiratory conditions.
Comparison:
This compound vs. Bromhexine: this compound is a metabolite of bromhexine and has a similar mucolytic effect but with additional anti-inflammatory and antioxidant properties.
This compound vs. Guaifenesin: While both are used to treat respiratory conditions, this compound has a broader range of actions, including surfactant stimulation and anti-inflammatory effects, making it more versatile.
This compound’s unique combination of mucolytic, anti-inflammatory, and antioxidant properties, along with its ability to stimulate surfactant production, sets it apart from other similar compounds.
Propriétés
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDGDEWWOUBZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022583, DTXSID60860228 | |
| Record name | Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Ambroxol is a mucolytic agent. Excessive Nitric oxide (NO) is associated with inflammatory and some other disturbances of airways function. NO enhances the activation of soluble guanylate cyclase and cGMP accumulation. Ambroxol has been shown to inhibit the NO-dependent activation of soluble guanylate cyclase. It is also possible that the inhibition of NO-dependent activation of soluble guanylate cyclase can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions. | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
18683-91-5, 107814-37-9 | |
| Record name | Ambroxol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Ambroxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ambroxol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
233-234.5 | |
| Record name | Ambroxol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


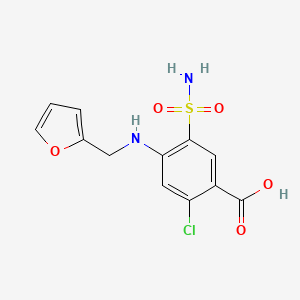

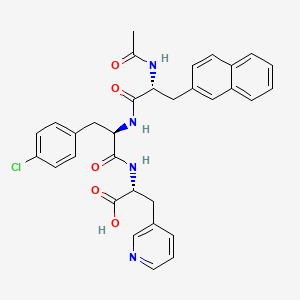
![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/new.no-structure.jpg)

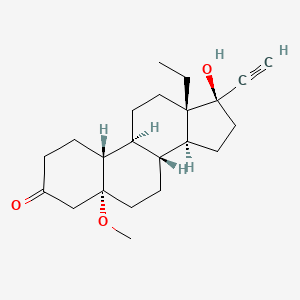

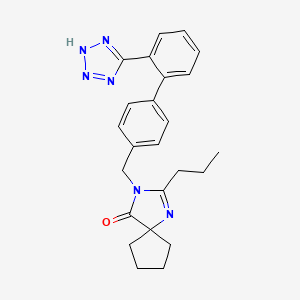

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

